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molecular formula C14H23NO4 B8520566 6-(Tert-butoxycarbonyl)-5-methyl-6-azaspiro[2.5]octane-5-carboxylic acid

6-(Tert-butoxycarbonyl)-5-methyl-6-azaspiro[2.5]octane-5-carboxylic acid

Cat. No. B8520566
M. Wt: 269.34 g/mol
InChI Key: CHRMNCFLVSZCGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181279B2

Procedure details

6-tert-butyl 5-methyl 5-methyl-6-azaspiro[2.5]octane-5,6-dicarboxylate (D5) (320 mg, 1.13 mmol) was partitioned between dioxane/water (8/8 ml) prior addition of LiOH H2O (190 mg, 4.52 mmol). The mixture was stirred at RT for 18 hrs then heated at 150° C. under microwave irradiation 40 min (4 cycles of 10 min each). Organic solvent was evaporated off and the aqueous solution washed with EtOAc (2×10 ml), acidified to pH˜4 with citric acid sat. sol. and extracted with EtOAc (3×10 ml). The organic phases were washed with NaCl sat. sol, dried over Na2SO4 and evaporated to reduced pressure to afford the title compound (D6) (114 mg).
Quantity
320 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
LiOH H2O
Quantity
190 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([C:17]([O:19]C)=[O:18])[N:9]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:8][CH2:7][C:4]2([CH2:6][CH2:5]2)[CH2:3]1.O[Li].O>O1CCOCC1.O>[C:13]([O:12][C:10]([N:9]1[CH2:8][CH2:7][C:4]2([CH2:5][CH2:6]2)[CH2:3][C:2]1([CH3:1])[C:17]([OH:19])=[O:18])=[O:11])([CH3:16])([CH3:14])[CH3:15] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
320 mg
Type
reactant
Smiles
CC1(CC2(CC2)CCN1C(=O)OC(C)(C)C)C(=O)OC
Name
Quantity
8 mL
Type
solvent
Smiles
O1CCOCC1.O
Step Two
Name
LiOH H2O
Quantity
190 mg
Type
reactant
Smiles
O[Li].O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 18 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then heated at 150° C. under microwave irradiation 40 min (4 cycles of 10 min each)
Duration
10 min
CUSTOM
Type
CUSTOM
Details
Organic solvent was evaporated off
WASH
Type
WASH
Details
the aqueous solution washed with EtOAc (2×10 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×10 ml)
WASH
Type
WASH
Details
The organic phases were washed with NaCl sat. sol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C(CC2(CC2)CC1)(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 114 mg
YIELD: CALCULATEDPERCENTYIELD 37.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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